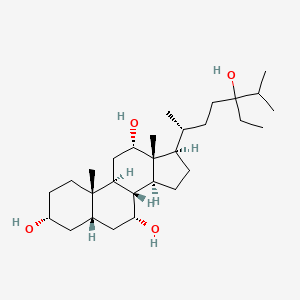

Asparanin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

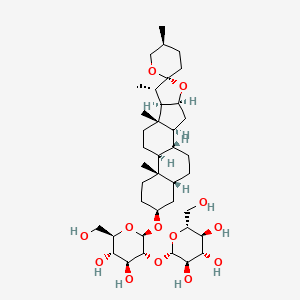

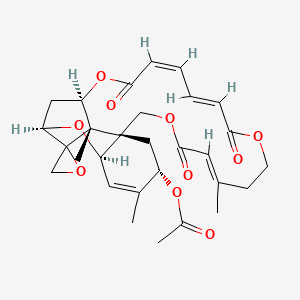

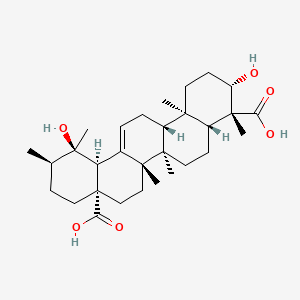

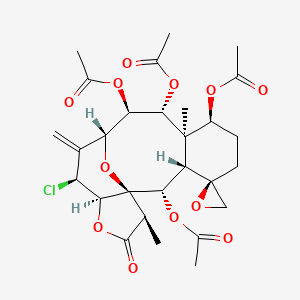

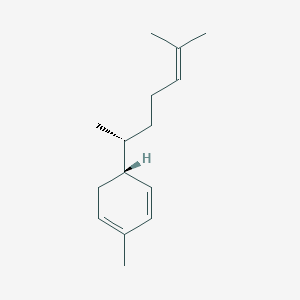

Asparanin A is a natural product found in Asparagus cochinchinensis, Yucca schidigera, and other organisms with data available.

Applications De Recherche Scientifique

Anticancer Activity

Asparanin A, a steroidal saponin from Asparagus officinalis L., has been shown to have significant anticancer activity. In human hepatocellular carcinoma HepG2 cells, it induces G(2)/M cell cycle arrest and apoptosis. This effect involves the modulation of cell cycle-related proteins and the activation of apoptosis through pathways independent of p53 (Liu et al., 2009). Similar effects have been observed in human endometrial carcinoma Ishikawa cells, where this compound induces G0/G1 cell cycle arrest and apoptosis through mitochondrial and PI3K/AKT signaling pathways (Zhang et al., 2019).

Anti-Metastasis Mechanism

This compound also exhibits anti-metastatic properties in endometrial cancer. It inhibits cell migration and invasion in Ishikawa cells, primarily through the Ras/ERK/MAPK pathway. This is supported by miRNA-seq and mRNA-seq integrated analyses, highlighting the impact of this compound on miRNAs expression and key signaling pathways (Zhang et al., 2021).

Biochemical Characterization

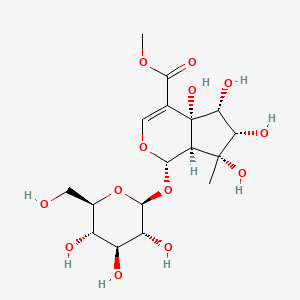

This compound has been identified and characterized among other steroidal saponins in Asparagus racemosus. Its structural identification contributes to understanding the biochemical profile of this medicinal plant (Hayes et al., 2008).

Implication in Plant Biology

Research has also focused on the role of asparagine synthetase in plant biology, relevant to the study of this compound. This enzyme, key in asparagine biosynthesis, plays a crucial role in nitrogen mobilization, and its inhibitors have been studied in the context of plant physiology and potential herbicide development (Romagni et al., 2000).

Ethnopharmacological Evaluation

Asparagus racemosus, the source of this compound, has been the subject of ethnopharmacological evaluation, highlighting its importance in traditional medicine and the need for conservation due to its multiple uses and increasing demand (Bopana & Saxena, 2007).

Propriétés

Formule moléculaire |

C39H64O13 |

|---|---|

Poids moléculaire |

740.9 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |

Clé InChI |

MMTWXUQMLQGAPC-XIBAMJMMSA-N |

SMILES isomérique |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Synonymes |

asparanin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B1259829.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)